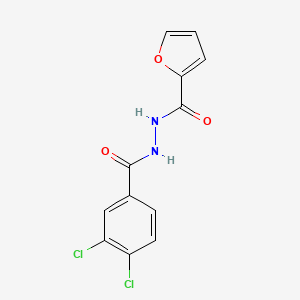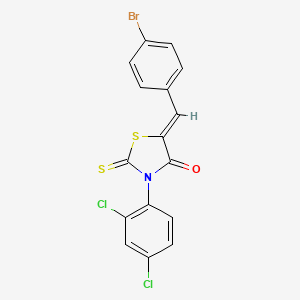
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate, also known as Irgastab FS 042, is a synthetic antioxidant that is widely used in various industries. It belongs to the class of hindered phenols and is known for its ability to prevent the degradation of polymers and plastics caused by heat, light, and oxygen.
作用機序
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves its ability to scavenge free radicals and inhibit oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues by stealing electrons from other molecules, leading to a chain reaction of damage. Antioxidants such as this compound can neutralize free radicals by donating an electron, thus breaking the chain reaction and preventing further damage.
Biochemical and Physiological Effects
Studies have shown that this compound can provide various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to have neuroprotective, cardioprotective, and anticancer effects.
実験室実験の利点と制限
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate in lab experiments include its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential interference with some assays that rely on redox reactions.
将来の方向性
There are many potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate. Some possible areas of investigation include its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a radioprotective agent in cancer therapy, and its use in the development of new antioxidant and anti-inflammatory drugs. Other possible directions include the synthesis of new derivatives with improved properties and the development of new methods for its delivery and targeting.
合成法
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been used as a stabilizer in polymers, plastics, and coatings to prevent degradation caused by heat, light, and oxygen. It has also been used as an additive in lubricants, fuels, and rubber to improve their stability and performance. In addition, it has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWGVUMYPJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)


![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)